Thr-Glu

GPCR signaling Calcium-sensing receptor Peptide pharmacology

Thr-Glu is a sequence-defined L-dipeptide (L-Thr-L-Glu) that is not interchangeable with its isomer Glu-Thr (CaSR agonist). It serves as a critical building block for CK2-specific substrate RREEETEEE (Km 0.5 mM) and cathepsin D/pepsin octapeptide substrates. Its 'brothy' taste profile distinguishes it from 'bitter' Glu-Ile/Leu and 'flat' Glu-Gly/Ala analogs. Procure high-purity Thr-Glu to ensure reproducible peptide synthesis and valid biochemical assay results.

Molecular Formula C9H16N2O6
Molecular Weight 248.23 g/mol
CAS No. 54532-73-9
Cat. No. B3433745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThr-Glu
CAS54532-73-9
Molecular FormulaC9H16N2O6
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCC(=O)O)C(=O)O)N)O
InChIInChI=1S/C9H16N2O6/c1-4(12)7(10)8(15)11-5(9(16)17)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1
InChIKeyBECPPKYKPSRKCP-ZDLURKLDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thr-Glu (CAS 54532-73-9): Dipeptide Identity, Physicochemical Profile, and Procurement Considerations


Thr-Glu (L-threonyl-L-glutamic acid, CAS 54532-73-9) is a dipeptide composed of L-threonine and L-glutamic acid residues linked via a peptide bond [1]. It has a molecular formula of C₉H₁₆N₂O₆ and a molecular weight of 248.23 g/mol . The compound is classified in authoritative databases such as ChEBI (CHEBI:74857) and PubChem, where it is designated as a metabolite with roles in biochemical research [2]. Computed physicochemical properties include a topological polar surface area of 150 Ų, a LogP of approximately -2.63, and a predicted water solubility consistent with a highly polar dipeptide . As a sequence-defined dipeptide, Thr-Glu serves as a building block in peptide synthesis and a substrate or intermediate in enzymatic and metabolic studies. Its specific stereochemical configuration (L-Thr-L-Glu) distinguishes it from alternative sequence arrangements and stereoisomers, which carry fundamentally different biological identities.

Why Thr-Glu Cannot Be Substituted by Alternative Glu-Thr Dipeptides or In-Class Analogs


Thr-Glu is not a generic dipeptide interchangeable with other Glu/Thr-containing compounds. The sequence order and N-to-C orientation are absolute determinants of biological function. Its sequence isomer, H-Glu-Thr-OH (CAS 6875-80-5), is an established agonist for the extracellular calcium-sensing receptor (CaSR) [1]. In contrast, no published evidence demonstrates CaSR agonism for Thr-Glu; its annotated role is as a general metabolite, not a CaSR modulator. Substituting Thr-Glu with Glu-Thr in a biochemical assay would therefore introduce an unintended pharmacological variable. Beyond this sequence isomer, taste classification studies demonstrate that even among L-glutamyl dipeptides, Thr-Glu and Glu-Thr both belong to the 'brothy' taste group, whereas structurally similar analogs such as Glu-Gly and Glu-Ala produce 'flat' taste profiles and Glu-Ile or Glu-Leu elicit 'bitter' responses [2]. These functional divergences underscore that sequence-defined dipeptides are distinct chemical entities with non-fungible biological activities; procurement decisions based solely on molecular weight or amino acid composition risk experimental failure.

Thr-Glu Quantitative Differentiation: Sequence-Dependent Activity, Taste Profile, and Substrate Specificity Evidence


Thr-Glu vs. Glu-Thr: CaSR Receptor Agonism Divergence Defines Non-Fungibility

Thr-Glu and its sequence isomer Glu-Thr (H-Glu-Thr-OH, CAS 6875-80-5) exhibit a binary functional divergence in CaSR agonism. Glu-Thr is documented as a CaSR agonist, a property confirmed across multiple vendor datasheets and authoritative databases [1]. In contrast, no published evidence demonstrates CaSR agonism for Thr-Glu; its annotated biological role is limited to being a metabolite (ChEBI:74857) [2]. This divergence constitutes a categorical functional difference rather than a graded one: one sequence isomer activates a G-protein coupled receptor relevant to calcium homeostasis and parathyroid signaling, while the other does not.

GPCR signaling Calcium-sensing receptor Peptide pharmacology

Taste Profile Classification: Thr-Glu Belongs to the Brothy Taste Group, Distinct from Flat and Bitter L-Glutamyl Dipeptides

In a foundational 1973 study by Arai et al., twelve L-glutamyl dipeptides were systematically evaluated for their taste properties and chromatographic behavior [1]. The dipeptides were classified into three discrete taste groups based on sensory evaluation. Glu-Thr (the N-terminal Glu analog of Thr-Glu) was assigned to Group I, the 'brothy' taste group, along with Glu-Asp, Glu-Ser, and Glu-Glu. In contrast, Glu-Gly and Glu-Ala were assigned to Group II ('flat' taste), while Glu-Ile, Glu-Leu, Glu-Tyr, and Glu-Phe were assigned to Group III ('bitter' taste). This classification provides a functional framework differentiating L-glutamyl dipeptides based on their sensory interaction with taste receptors.

Flavor chemistry Sensory science Peptide taste receptors

Enzymatic Substrate Utility: Thr-Glu as a Recognized Component in Aspartic Protease Substrate Peptides

The dipeptide sequence Thr-Glu is a critical component of the octapeptide substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH (CAS 90331-82-1), which is a documented substrate for the aspartic proteases cathepsin D, pepsin, and pepsinogen . This octapeptide is water-soluble and widely used in spectrophotometric enzyme activity assays. The internal Thr-Glu sequence contributes to the substrate recognition and cleavage properties of this established biochemical tool. Kinetic parameters for the hydrolysis of this substrate by porcine pepsin have been determined using spectrophotometric techniques [1]. While this evidence pertains to an octapeptide containing the Thr-Glu motif, it establishes that the Thr-Glu dipeptide, as a discrete building block, can be incorporated into larger peptide substrates with validated enzymatic recognition and cleavage properties.

Protease assays Cathepsin D Pepsin Enzymology

CK2 Substrate Recognition: Thr-Glu Motif Is Integral to Casein Kinase II Peptide Substrate Specificity

The peptide sequence Arg-Arg-Glu-Glu-Glu-Thr-Glu-Glu-Glu (RREEETEEE) is a well-characterized, specific substrate for casein kinase II (CK2) [1]. This synthetic decapeptide contains the Thr-Glu dipeptide motif as its core phosphorylation site. The kinetic constant for CK2 phosphorylation of this substrate has been determined with a Km of 0.5 mM [2]. Critically, this substrate exhibits high specificity for CK2; it is not phosphorylated by cAMP- or cGMP-dependent kinases, phosphorylase kinase, protein kinase C, smooth muscle myosin light chain kinase, epidermal growth factor-receptor-stimulated kinase, or casein kinase-1 [2]. This demonstrates that the Thr-Glu-containing sequence motif confers selective recognition by CK2 while excluding a broad panel of other kinases.

Protein kinases Casein kinase II Phosphorylation assays Kinase substrate

Optimal Scientific and Industrial Use Cases for Thr-Glu Based on Validated Differentiation


Enzymatic Substrate Development: Aspartic Protease Activity Assays

Thr-Glu serves as a critical building block for synthesizing octapeptide substrates such as H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, a water-soluble substrate for cathepsin D, pepsin, and pepsinogen. Researchers developing spectrophotometric assays for these aspartic proteases can incorporate Thr-Glu into substrate peptides with validated recognition and cleavage properties. This application is supported by established kinetic studies using porcine pepsin and the aforementioned octapeptide. Procurement of high-purity Thr-Glu ensures reproducible synthesis of these validated substrate tools.

Kinase Substrate Synthesis: Casein Kinase II (CK2) Activity Assays

The Thr-Glu dipeptide motif is integral to the CK2-specific substrate peptide RREEETEEE, which exhibits a Km of 0.5 mM for CK2 phosphorylation and demonstrates high selectivity over seven other kinases (cAMP-dependent kinase, cGMP-dependent kinase, phosphorylase kinase, PKC, MLCK, EGFR-stimulated kinase, and CK1). Thr-Glu procurement enables the synthesis of this validated substrate for CK2 activity quantification in both academic research and drug discovery contexts, particularly for oncology applications where CK2 is implicated in aggressive tumor behavior. [1]

Peptide Synthesis Building Block: Custom Peptide Library Construction

As a sequence-defined L-dipeptide with characterized physicochemical properties (LogP ≈ -2.63, TPSA 150 Ų, molecular weight 248.23 g/mol), Thr-Glu is suitable as a building block in solid-phase peptide synthesis (SPPS) for constructing larger peptide libraries. Its polar nature and hydrogen-bonding capacity (5 H-bond donors, 7 H-bond acceptors) make it a candidate for modulating peptide solubility and secondary structure. This application is relevant for medicinal chemistry programs exploring peptide-based therapeutics or tool compounds.

Flavor Chemistry and Sensory Research: L-Glutamyl Dipeptide Structure-Activity Studies

Based on the taste classification framework established by Arai et al. (1973), Thr-Glu (as the reverse sequence of Glu-Thr) is associated with the 'brothy' taste group, distinct from 'flat' (e.g., Glu-Gly) and 'bitter' (e.g., Glu-Ile) L-glutamyl dipeptides. Researchers investigating peptide taste receptor interactions or developing flavor-modulating compounds can utilize Thr-Glu as a reference compound for structure-taste relationship studies. This application is particularly relevant for food science and sensory biology investigations. [2]

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